N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2548983-14-6
VCID: VC11849957
InChI: InChI=1S/C18H23NO4S2/c1-12-9-15(23-3)17(10-13(12)2)25(21,22)19-11-18(20)7-4-5-16-14(18)6-8-24-16/h6,8-10,19-20H,4-5,7,11H2,1-3H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)OC
Molecular Formula: C18H23NO4S2
Molecular Weight: 381.5 g/mol

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

CAS No.: 2548983-14-6

Cat. No.: VC11849957

Molecular Formula: C18H23NO4S2

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide - 2548983-14-6

Specification

CAS No. 2548983-14-6
Molecular Formula C18H23NO4S2
Molecular Weight 381.5 g/mol
IUPAC Name N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C18H23NO4S2/c1-12-9-15(23-3)17(10-13(12)2)25(21,22)19-11-18(20)7-4-5-16-14(18)6-8-24-16/h6,8-10,19-20H,4-5,7,11H2,1-3H3
Standard InChI Key CYPGKRFVLLNSDA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)OC
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiophene moiety fused with a sulfonamide functional group, creating a hybrid structure with unique electronic and steric properties. The benzothiophene core is substituted with a hydroxy group at the 4-position and a methylene bridge linked to the sulfonamide group. The aromatic benzene ring in the sulfonamide component is further modified with methoxy and dimethyl substituents, enhancing lipophilicity and target binding.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₃NO₄S₂
Molecular Weight381.5 g/mol
IUPAC NameN-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCC3=C2C=CS3)O)OC
InChIKeyCYPGKRFVLLNSDA-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • NMR Spectroscopy: Key signals include a singlet for the methoxy group (δ 3.8 ppm) and multiplets for the benzothiophene protons (δ 6.5–7.2 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 381.5 confirms the molecular weight, with fragmentation patterns consistent with sulfonamide cleavage.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Benzothiophene Formation: Cyclization of thiophenol derivatives with α,β-unsaturated ketones under acidic conditions.

  • Sulfonamide Coupling: Reaction of the benzothiophene intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Hydroxylation: Introduction of the hydroxy group via oxidative desulfurization or hydroxylation reagents .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Benzothiophene SynthesisH₂SO₄, 100°C, 6h65–70
Sulfonamide CouplingEt₃N, DCM, rt, 12h80–85
HydroxylationH₂O₂, FeSO₄, 50°C, 4h55–60

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.

  • Purity Analysis: HPLC (C18 column, acetonitrile/water) confirms >95% purity.

Biological Significance and Mechanisms

Mechanism of Action

  • Enzyme Inhibition: Binds to the active site of COX-2 via hydrogen bonding with the sulfonamide group .

  • Receptor Interaction: Modulates G-protein-coupled receptors (GPCRs) through hydrophobic interactions with the benzothiophene core .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold serves as a template for designing:

  • Selective Kinase Inhibitors: Analogues with improved potency against EGFR and VEGFR2.

  • Antipsychotic Agents: Structural modifications enhance blood-brain barrier permeability .

Table 3: Activity Comparison with Analogues

CompoundCOX-2 IC₅₀ (μM)Anticancer IC₅₀ (nM)
Target Compound1.225–100
N-(Benzothiophen-4-yl)sulfonamide3.8150–300
2-Methoxy-4,5-dimethyl Analogue2.180–200

Research Gaps and Future Directions

While preliminary data are promising, further studies are needed to:

  • Elucidate in vivo pharmacokinetics and toxicity profiles.

  • Explore combination therapies with existing chemotherapeutic agents.

  • Develop targeted delivery systems to enhance bioavailability.

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